molecular formula C24H23NO7 B11500530 15-butyl-2,2,9-trihydroxy-11-(4-methoxyphenyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione

15-butyl-2,2,9-trihydroxy-11-(4-methoxyphenyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione

Cat. No.: B11500530
M. Wt: 437.4 g/mol
InChI Key: ZLCYICIYKCVXCK-UHFFFAOYSA-N
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Description

15-butyl-2,2,9-trihydroxy-11-(4-methoxyphenyl)-10-oxa-15-azatetracyclo[76001,1203,8]pentadeca-3,5,7,11-tetraene-13,14-dione is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-butyl-2,2,9-trihydroxy-11-(4-methoxyphenyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the core tetracyclic structure through a series of cyclization reactions. Key steps include:

    Formation of the Tetracyclic Core: This can be achieved through intramolecular cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Functional Group Introduction: Hydroxyl and methoxy groups are introduced via selective hydroxylation and methylation reactions, respectively.

    Final Modifications: The butyl group is typically added through alkylation reactions, using reagents such as butyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

15-butyl-2,2,9-trihydroxy-11-(4-methoxyphenyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

15-butyl-2,2,9-trihydroxy-11-(4-methoxyphenyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 15-butyl-2,2,9-trihydroxy-11-(4-methoxyphenyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.

    Pathways Involved: Modulation of reactive oxygen species (ROS) levels, inhibition of pro-inflammatory cytokines, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,2,9-trihydroxy-11-(4-methoxyphenyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione: Lacks the butyl group, resulting in different chemical properties and reactivity.

    15-butyl-2,2,9-trihydroxy-11-(4-hydroxyphenyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione: Substitution of the methoxy group with a hydroxyl group, affecting its biological activity.

Uniqueness

15-butyl-2,2,9-trihydroxy-11-(4-methoxyphenyl)-10-oxa-15-azatetracyclo[76001,12

Properties

Molecular Formula

C24H23NO7

Molecular Weight

437.4 g/mol

IUPAC Name

15-butyl-2,2,9-trihydroxy-11-(4-methoxyphenyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione

InChI

InChI=1S/C24H23NO7/c1-3-4-13-25-21(27)19(26)18-20(14-9-11-15(31-2)12-10-14)32-24(30)17-8-6-5-7-16(17)23(28,29)22(18,24)25/h5-12,28-30H,3-4,13H2,1-2H3

InChI Key

ZLCYICIYKCVXCK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C(=O)C2=C(OC3(C21C(C4=CC=CC=C43)(O)O)O)C5=CC=C(C=C5)OC

Origin of Product

United States

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